molecular formula C7H12ClNO2 B2473067 Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride CAS No. 98431-72-2

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride

Cat. No.: B2473067
CAS No.: 98431-72-2
M. Wt: 177.63
InChI Key: KZPKBZYGIQOCKQ-UHFFFAOYSA-N
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Description

“Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride” is a chemical compound. It is a derivative of tetrahydropyridine . Tetrahydropyridines (THPs) have

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Ethyl 2-methyl-2,3-butadienoate has been used in a phosphine-catalyzed annulation with N-tosylimines, leading to the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). Another method includes the synthesis of tetrahydropyridine-3-carboxylic acids via Morita–Baylis–Hillman acetates of α,β‐unsaturated aldehydes and intramolecular 1,6‐conjugate addition (Kim, Kim, Moon, & Kim, 2016).
  • Pharmacology and Chemistry : The THP moiety is a part of many biologically active systems, leading to the design of drug candidates and the enhancement of structure-activity relationship studies (Mateeva, Winfield, & Redda, 2005).
  • Chemical Reactions and Properties : Various studies have explored the chemical properties and reactions of tetrahydropyridine derivatives, including their synthesis and interaction with different chemical agents (Rubinov et al., 2008).

Biological and Neurological Applications

  • Monoamine Oxidase Substrates : Methyl 1,2,3,6-tetrahydropyridine derivatives have been studied as substrates for monoamine oxidase B (MAO B), an enzyme involved in the metabolism of neurotransmitters (Gibb et al., 1987).
  • Neurotoxicity Studies : Research has focused on the neurotoxic properties of tetrahydropyridine derivatives, especially in relation to Parkinson's disease models and dopaminergic systems (Langston, 1985).

Applications in Material Science and Chemistry

  • Catalytic Reactions : Tetrahydropyridine derivatives have been used in catalytic reactions under oxidative carbonylation conditions, producing various heterocyclic compounds (Bacchi et al., 2005).

Properties

IUPAC Name

methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h2-3,6,8H,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPKBZYGIQOCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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